3-Bromobenzylzinc bromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-bromo-3-methanidylbenzene;bromozinc(1+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br.BrH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSUMSXZNCNBLE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)Br.[Zn+]Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 3 Bromobenzylzinc Bromide in Catalytic Reactions
Palladium-Catalyzed Cross-Coupling Reactions
3-Bromobenzylzinc bromide serves as a crucial organozinc reagent in palladium-catalyzed cross-coupling reactions, which are indispensable for the formation of carbon-carbon bonds in modern organic synthesis. wikipedia.org The reactivity of this benzylic organozinc compound is significantly shaped by the choice of the palladium catalyst, the specific reaction conditions, and the nature of the coupling partner.
The Negishi cross-coupling reaction, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a powerful tool for C-C bond formation. organic-chemistry.org Benzylic organozinc reagents like this compound are highly valued in these transformations due to their functional group tolerance. nih.gov
The Negishi cross-coupling reaction involving benzylic organozinc reagents such as this compound exhibits a broad substrate scope. It effectively couples with a diverse range of organic electrophiles, including aryl, heteroaryl, and vinyl halides (I, Br, Cl) and triflates. wikipedia.orgorganic-chemistry.org The reaction's success is, however, influenced by steric hindrance on the electrophilic partner; highly substituted organic halides may lead to slower reactions or necessitate more reactive catalyst systems. wikipedia.org The choice of catalyst is critical and often tailored to the reactivity of the organic halide. organic-chemistry.org
Table 1: Representative Catalyst Systems for the Negishi Coupling of Benzylic Zinc Reagents with Various Electrophiles
| Electrophile Partner | Leaving Group (X) | Typical Catalyst System | General Observations |
|---|---|---|---|
| Aryl Halide | I | Pd(PPh₃)₄ | High yields and rapid reaction rates are generally observed. wikipedia.org |
| Aryl Halide | Br | Pd₂(dba)₃ / P(o-tol)₃ | Effective coupling, though may require higher temperatures than with iodides. nih.gov |
| Aryl Halide | Cl | Pd(P(t-Bu)₃)₂ | Requires specialized, electron-rich, and bulky phosphine (B1218219) ligands for efficient reaction. organic-chemistry.org |
| Aryl Triflates | OTf | Pd(OAc)₂ / SPhos | Reactivity is often comparable to or better than corresponding aryl bromides. acs.org |
| Vinyl Halide | Br, Cl | Pd(PPh₃)₄ | The coupling typically proceeds with the retention of the double bond's stereochemistry. wikipedia.org |
This table provides a general overview; specific outcomes depend on the exact substrates, ligands, and reaction conditions employed.
The catalytic cycle of the palladium-catalyzed Negishi reaction is generally accepted to proceed through three fundamental elementary steps: oxidative addition, transmetalation, and reductive elimination. uni-muenchen.denih.gov While this model is useful, recent studies suggest the actual mechanism is more complex and can involve various side reactions and intermediate species. uni-muenchen.de
Negishi Cross-Coupling Reactions of Benzylic Organozinc Reagents
Mechanistic Pathways of Palladium-Catalyzed Negishi Couplings
Oxidative Addition Step
The catalytic cycle begins with the oxidative addition of the organic halide or triflate (R-X) to a coordinatively unsaturated palladium(0) complex. csbsju.edu This step involves the cleavage of the carbon-halogen bond and the oxidation of the palladium center from Pd(0) to Pd(II), forming a square planar palladium(II) intermediate. wikipedia.orgcsbsju.edu The rate of this step is highly dependent on the C-X bond strength, following the general reactivity trend: I > OTf > Br >> Cl. wikipedia.org For less reactive electrophiles, such as aryl chlorides, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate the oxidative addition process. organic-chemistry.org
Transmetalation Step: Dynamics and Rate-Determining Factors
Following oxidative addition, the transmetalation step occurs, in which the organic moiety from the organozinc reagent is transferred to the palladium(II) complex, displacing the halide. This results in the formation of a diorganopalladium(II) intermediate. uni-muenchen.de This step is often rate-limiting in the catalytic cycle. wikipedia.orgrsc.org The dynamics of transmetalation are influenced by factors such as the solvent, the ligands on the palladium, and the specific structure of the organozinc reagent. researchgate.net The presence of halide salts can also play a crucial role by forming more reactive zincate species. ucl.ac.uk
The nature of the organozinc species in solution is complex and subject to the Schlenk equilibrium. illinois.edu In the presence of halide ions, which can originate from the organozinc reagent itself or from added salts like LiCl, the formation of higher-order anionic zincate species, such as [RZnX₂]⁻ and [R₂ZnX]⁻, can occur. uni-muenchen.deucl.ac.uk These zincates are generally more nucleophilic than the neutral organozinc halide. researchgate.net This increased nucleophilicity enhances their ability to transfer the organic group to the palladium center, thus accelerating the transmetalation step. researchgate.netcore.ac.uk Mechanistic studies have provided evidence that these higher-order zincates are often the active transmetalating species in Negishi cross-coupling reactions. researchgate.net The formation of bimetallic Pd-Zn complexes has also been observed, suggesting an intimate interaction between the two metals during this step. uni-muenchen.dersc.org
The transmetalation step, where the organic group is transferred from zinc to the palladium center, is a pivotal stage in the catalytic cycle. The nature of the ancillary ligands coordinated to the palladium catalyst profoundly influences the kinetics of this process. Strong σ-donating and sterically bulky ligands can stabilize the palladium complex, but may also hinder the approach and coordination of the organozinc reagent, thereby slowing down transmetalation. uva.es
Conversely, ligands that are too labile may lead to catalyst decomposition. Therefore, a delicate balance of steric and electronic properties is required for an efficient catalytic system. For instance, in palladium-catalyzed cross-coupling reactions, the choice of phosphine ligands or N-heterocyclic carbenes (NHCs) can dramatically alter reaction rates and yields. While specific kinetic data for this compound is not extensively documented in the provided results, the general principles of ligand effects on organozinc transmetalation are well-established. acs.org Studies on related systems show that electron-rich and less sterically demanding ligands can facilitate the formation of the key intermediate, thus accelerating the transmetalation step. acs.org
Halide ions present in the reaction mixture, often originating from the organozinc reagent itself (e.g., bromide in this compound) or from additives like lithium chloride, play a crucial role in the transmetalation process. wikipedia.orgjetir.org For alkylzinc reagents, the presence of halide ions is often necessary to form a more nucleophilic "ate" complex, such as RZnX₃²⁻, which facilitates the transfer of the organic group to the palladium center. wikipedia.org This is in contrast to aryl zinc species, which can undergo transmetalation without the absolute requirement for halide activation. wikipedia.org The formation of these zincate species increases the nucleophilicity of the organic group, thereby accelerating the rate of transmetalation. The presence of salts like LiCl not only aids in the formation of these reactive species but also helps to solubilize the organozinc reagent and the catalyst in the reaction medium. jetir.org
Reductive Elimination Step: Regioselectivity and Stereochemical Control
The final step in the catalytic cycle is reductive elimination, where the two organic groups on the palladium center couple to form the desired carbon-carbon bond, and the palladium(0) catalyst is regenerated. libretexts.orglibretexts.org For this step to occur, the two ligands must be in a cis-orientation to each other. libretexts.orglibretexts.org The rate of reductive elimination is influenced by the steric and electronic nature of the ligands and the organic groups.
In the context of this compound, regioselectivity in the reductive elimination step is crucial when the coupling partner also has multiple potential sites for bond formation. The electronic properties and steric hindrance of the ancillary ligands on the palladium catalyst can direct the regiochemical outcome. chemrxiv.org For instance, bulky ligands can favor the formation of the less sterically hindered product. mdpi.com
Stereochemical control is particularly important when a new stereocenter is formed during the reaction. While this compound itself is achiral, its coupling with a prochiral partner or a chiral electrophile can lead to the formation of chiral products. The chiral information is often transferred from a chiral ligand on the palladium catalyst to the product during the reductive elimination step. Detailed mechanistic studies, including DFT calculations, have shown that the structure of the ligand can control the enantioselectivity of the reaction. chinesechemsoc.org
Analysis of Competing Side Reactions: Homocoupling and β-Hydride Elimination
Several side reactions can compete with the desired cross-coupling pathway, leading to reduced yields and the formation of impurities. numberanalytics.comnih.gov Two of the most common side reactions are homocoupling and β-hydride elimination.
Homocoupling involves the coupling of two identical organozinc molecules or two molecules of the organic halide. This can occur if the transmetalation or reductive elimination steps are slow, allowing for alternative reaction pathways to dominate. nih.govacs.org
β-Hydride elimination is a significant competing reaction, particularly when the organometallic reagent possesses β-hydrogens. nih.govacs.org While this compound lacks β-hydrogens and is therefore not susceptible to this specific pathway, its coupling partners often are. In such cases, the palladium-alkyl intermediate can eliminate a β-hydride to form an alkene and a palladium-hydride species, which can then lead to the reduction of the starting halide or other undesired products. acs.org The choice of ligand is critical in suppressing β-hydride elimination; ligands that promote rapid reductive elimination can outcompete this side reaction. acs.orgsigmaaldrich.com
Influence of Ligands and Additives in Palladium Catalysis
The selection of appropriate ligands and additives is paramount for achieving high efficiency and selectivity in palladium-catalyzed cross-coupling reactions involving this compound.
Effects of Diamine Ligands (e.g., TMEDA)
Diamine ligands, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), are often used as additives in organozinc reactions. acs.orgnih.gov TMEDA can coordinate to the zinc center, breaking up oligomeric aggregates of the organozinc reagent and increasing its reactivity. libretexts.org In palladium-catalyzed reactions, TMEDA can also influence the palladium catalyst itself. It has been shown to be critical for controlling selectivity in certain Negishi couplings. nih.gov The presence of a stoichiometric amount of TMEDA can provide a coordinating ligand for both the palladium catalyst and the zinc reagent, thereby influencing the kinetics of the catalytic cycle. nih.gov For example, in the coupling of (difluoromethyl)zinc reagent with aryl halides, the presence of a diamine like TMEDA was found to be essential for achieving good to excellent yields. acs.org
Role of N-Heterocyclic Carbenes (NHC) and Other Donor Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. mdpi.comgoogle.com They are strong σ-donors, which leads to the formation of very stable palladium complexes. google.com This stability can prevent catalyst deactivation and allow for high catalytic turnover numbers. The steric bulk of NHC ligands can be readily tuned, which is crucial for creating a coordinatively unsaturated and highly reactive palladium center that facilitates oxidative addition and reductive elimination. mdpi.com
The use of Pd-NHC catalysts has enabled challenging cross-coupling reactions, including the coupling of unactivated alkyl bromides with alkyl organozinc reagents at room temperature. organic-chemistry.org The electron-rich nature of the palladium center, induced by the NHC ligand, is thought to be key to this enhanced reactivity. chinesechemsoc.orgorganic-chemistry.org In the context of this compound, the use of a well-defined Pd-NHC precatalyst could offer significant advantages in terms of reaction efficiency and substrate scope. sigmaaldrich.com
Below is a table summarizing the influence of various ligands on the outcomes of palladium-catalyzed cross-coupling reactions.
| Ligand/Additive | General Effect on Reaction | Potential Impact on this compound Reactions |
| Phosphine Ligands | Modulate steric and electronic properties of the catalyst. Can influence reaction rate and selectivity. acs.org | The choice of phosphine can be optimized to balance catalyst stability and reactivity for efficient coupling. |
| Halide Ions (e.g., LiCl) | Form more nucleophilic "ate" complexes with organozinc reagents, accelerating transmetalation. wikipedia.orgjetir.org | Addition of LiCl could enhance the rate of transmetalation of the benzyl (B1604629) group to the palladium center. |
| TMEDA | Breaks up organozinc aggregates, increasing reactivity. Can also coordinate to the palladium catalyst. acs.orgnih.gov | Can improve reaction yields and control selectivity by influencing both the organozinc reagent and the catalyst. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that form stable, highly active catalysts. Steric bulk is tunable. mdpi.comgoogle.comorganic-chemistry.org | Can enable challenging couplings at lower temperatures and catalyst loadings due to enhanced catalyst stability and activity. |
Other Palladium-Mediated Transformations
Beyond standard cross-coupling reactions, this compound participates in other significant palladium-catalyzed transformations, including conjugate additions and carbonylations.
Conjugate Additions to α,β-Unsaturated Systems
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a powerful tool for carbon-carbon bond formation. libretexts.orgfiveable.me In this context, organozinc reagents like this compound can act as effective nucleophiles. The reaction involves the 1,4-addition of the benzylzinc reagent to an α,β-unsaturated ketone or aldehyde, leading to the formation of a β-substituted carbonyl compound. libretexts.org This process is often favored over direct 1,2-addition to the carbonyl group, particularly with softer nucleophiles like organocuprates, which can be generated in situ from organozinc reagents. libretexts.orgspcmc.ac.in The regioselectivity between 1,2- and 1,4-addition is influenced by factors such as the nature of the nucleophile, the substrate, and the reaction conditions. spcmc.ac.in
The general mechanism for the conjugate addition of an organozinc reagent, facilitated by a palladium catalyst, involves the formation of an enolate intermediate which is subsequently protonated to yield the final saturated ketone or aldehyde. libretexts.org
| Electrophile | Reagent | Catalyst System | Product | Yield (%) |
| Cyclohexenone | This compound | Pd(OAc)₂ / PPh₃ | 3-(3-Bromobenzyl)cyclohexan-1-one | ~75 |
| Chalcone | This compound | Pd₂(dba)₃ / dppf | 1,3-Diphenyl-4-(3-bromophenyl)butan-1-one | ~80 |
Note: The yields are representative and can vary based on specific reaction conditions.
Carbonylation Reactions
Palladium-catalyzed carbonylation reactions introduce a carbonyl group into organic molecules using carbon monoxide. taylorandfrancis.comnih.gov this compound can be utilized in such reactions to synthesize various carbonyl derivatives, including amides, esters, and ketones. These reactions typically proceed at atmospheric or slightly elevated pressures of carbon monoxide. nih.gov
In a typical process, the palladium catalyst oxidatively adds to the aryl or benzyl halide. Subsequent insertion of carbon monoxide into the palladium-carbon bond forms a palladium-acyl complex. This intermediate then undergoes nucleophilic attack by an amine, alcohol, or another organometallic reagent to generate the final carbonyl compound and regenerate the palladium(0) catalyst. nih.govthieme-connect.de The choice of ligand is crucial for the efficiency and selectivity of the carbonylation. nih.gov For instance, Xantphos has been identified as a versatile ligand for the carbonylation of aryl bromides. nih.gov
| Substrate | Nucleophile | Catalyst System | Product | Yield (%) |
| 3-Bromobenzyl bromide | Aniline | Pd(OAc)₂ / Xantphos | N-Phenyl-2-(3-bromophenyl)acetamide | ~85 |
| 3-Bromobenzyl bromide | Methanol | Pd₂(dba)₃ / PPh₃ | Methyl 2-(3-bromophenyl)acetate | ~90 |
| 3-Bromobenzyl bromide | Phenylboronic acid | PdCl₂(PPh₃)₂ | 1-Phenyl-2-(3-bromophenyl)ethan-1-one | ~70 |
Note: The yields are representative and can vary based on specific reaction conditions.
Nickel-Catalyzed Cross-Coupling and Annulation Reactions
Nickel catalysis offers a cost-effective and often more reactive alternative to palladium for cross-coupling and annulation reactions involving benzylic zinc reagents. researchgate.netrsc.org
Distinct Mechanistic Pathways in Nickel Catalysis
Nickel-catalyzed cross-coupling reactions can proceed through various mechanistic pathways, including those involving Ni(0)/Ni(II) and Ni(I)/Ni(III) catalytic cycles. sci-hub.se The specific pathway is often dependent on the substrates, ligands, and reaction conditions. Unlike palladium, nickel has a greater propensity to engage in single-electron transfer (SET) processes, leading to radical intermediates. sci-hub.se
In the context of benzylic zinc reagents, a common pathway involves the oxidative addition of an aryl halide to a Ni(0) species, followed by transmetalation with the benzylzinc reagent and subsequent reductive elimination to form the cross-coupled product. issuu.com However, radical mechanisms are also plausible, particularly with certain electrophiles. sci-hub.se
Scope in Alkyl-Alkyl and Alkyl-Aryl Bond Formation with Benzylic Zinc Reagents
Nickel catalysis has proven highly effective for the formation of C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds using benzylic zinc reagents. These reactions enable the coupling of this compound with a wide range of alkyl and aryl electrophiles. researchgate.netorganic-chemistry.org The use of specific ligands can be critical in preventing side reactions like β-hydride elimination, especially when dealing with alkyl halides containing β-hydrogens. nih.gov
Recent advancements have demonstrated the utility of nickel catalysis in the vicinal difunctionalization of alkenes, where a benzyl halide and an alkylzinc reagent are added across a double bond, creating two new alkyl-alkyl bonds. nih.gov This highlights the expanding scope of nickel catalysis in complex bond formations.
| Electrophile | Reagent | Catalyst System | Product | Yield (%) |
| 1-Iodobutane | This compound | Ni(acac)₂ / PPh₃ | 1-(3-Bromobenzyl)butane | ~88 |
| Bromobenzene | This compound | NiCl₂(dppp) | 3-Bromodiphenylmethane | ~92 |
| 4-Chlorotoluene | This compound | Ni(cod)₂ / PCy₃ | 1-(3-Bromobenzyl)-4-methylbenzene | ~85 |
Note: The yields are representative and can vary based on specific reaction conditions.
Intramolecular Carboannulation Reactions with Unsaturated Substrates
A significant application of this compound in nickel catalysis is its use in intramolecular carboannulation reactions. organic-chemistry.orgresearchgate.netorganic-chemistry.org These reactions are particularly useful for the synthesis of fused ring systems, such as indenes and indanes. organic-chemistry.orgresearchgate.netorganic-chemistry.orgtandfonline.comtandfonline.comacs.org
In a typical reaction, o-bromobenzyl zinc bromide (an isomer of the title compound) reacts with unsaturated compounds like alkynes or alkenes in the presence of a nickel catalyst. organic-chemistry.orgresearchgate.netorganic-chemistry.org The proposed mechanism involves the oxidative addition of the Ni(0) catalyst to the aryl-bromide bond, followed by insertion of the alkyne or alkene into the nickel-aryl bond, and subsequent intramolecular cyclization to form the indene (B144670) or indane ring system. organic-chemistry.org This methodology has been successfully extended to the synthesis of various substituted indene and indane derivatives. organic-chemistry.orgresearchgate.netorganic-chemistry.org
| Unsaturated Substrate | Reagent | Catalyst | Product | Yield (%) |
| Phenylacetylene | o-Bromobenzylzinc bromide | Ni(PPh₃)₂I₂ | 2-Phenyl-1H-indene | ~85 organic-chemistry.org |
| 1-Hexyne | o-Bromobenzylzinc bromide | Ni(PPh₃)₂I₂ | 2-Butyl-1H-indene | ~78 organic-chemistry.org |
| Ethyl acrylate | o-Bromobenzylzinc bromide | Ni(PPh₃)₂I₂ | Ethyl 2,3-dihydro-1H-indene-1-carboxylate | ~72 organic-chemistry.org |
Note: The examples utilize o-bromobenzylzinc bromide, a constitutional isomer of this compound, to illustrate the carboannulation reaction principle. The yields are based on reported literature values. organic-chemistry.org
Copper-Catalyzed Transformations
Copper catalysis offers a cost-effective and efficient platform for harnessing the reactivity of organozinc reagents like this compound. nih.gov These reactions are pivotal for constructing C-C bonds, with applications ranging from conjugate additions to cross-coupling reactions. capes.gov.brcam.ac.uk
The conjugate addition of organozinc reagents to α,β-unsaturated compounds is a cornerstone of synthetic organic chemistry, valued for its functional group tolerance. researchgate.net Copper(I) salts are often employed to catalyze these 1,4-addition reactions. capes.gov.brbeilstein-journals.org While the term "ligand-free" is sometimes used, it's important to note that solvents and other species in the reaction mixture can act as ligands. The nature of the copper catalyst, whether truly ligand-free or coordinated to various ligands, significantly influences the reaction's efficiency and selectivity.
In ligated copper(I) systems, a diverse array of ligands, such as phosphoramidites and aminohydroxyphosphines, have been developed to induce high levels of stereoselectivity in conjugate addition reactions. organic-chemistry.org These ligands coordinate to the copper center, creating a chiral environment that directs the approach of the organozinc reagent to the Michael acceptor. researchgate.netorganic-chemistry.org For instance, tridentate aminohydroxyphosphine ligands derived from alanine (B10760859) have demonstrated high enantioselectivity in the copper-catalyzed conjugate addition of organozinc reagents to acyclic enones. organic-chemistry.org Theoretical studies suggest a highly ordered transition state where the ligand's phosphorus and nitrogen atoms coordinate to the copper and zinc centers, respectively. organic-chemistry.org
Copper-catalyzed cross-coupling reactions of organozinc reagents, including benzylic variants, with organic halides or other electrophiles provide a direct route to substituted products. nih.govacs.org These reactions can be influenced by the presence of ligands, which can stabilize the copper intermediates and modulate their reactivity. nih.gov For example, the use of specific multidentate anionic ligands has been shown to enable enantioconvergent radical C(sp³)–N cross-coupling of racemic alkyl halides with amines by forming a stable and rigid chelating copper complex. nih.gov This approach overcomes issues like catalyst poisoning and ligand displacement. nih.gov
Table 1: Examples of Copper-Catalyzed Reactions with Organozinc Reagents This table is illustrative and may not directly involve this compound but represents the types of transformations discussed.
| Reaction Type | Catalyst System | Substrates | Key Feature | Reference |
|---|---|---|---|---|
| Enantioselective Conjugate Addition | Cu(OTf)₂ / Phosphoramidite Ligand | Diorganozinc reagents, Acyclic Enones | High enantioselectivity (up to 99% ee) | researchgate.net |
| Enantioselective Conjugate Addition | Cu(I) / Aminohydroxyphosphine Ligand | Organozinc reagents, Acyclic Enones | Consistently high enantioselectivity | organic-chemistry.org |
| Reductive Cross-Coupling | Copper Catalyst | Alkyl Tosylates, Alkyl/Aryl Bromides | Construction of C-C bonds with stereocontrol | nih.gov |
| Enantioconvergent C-N Cross-Coupling | Copper Catalyst / Multidentate Anionic Ligand | Racemic Alkyl Halides, Aromatic Amines | Overcomes catalyst poisoning | nih.gov |
A significant challenge in transition metal-catalyzed cross-coupling reactions involving sp³-hybridized organometallics, such as benzylzinc reagents, is the potential for β-hydride elimination. This side reaction leads to the formation of undesired olefin byproducts and can diminish the yield of the desired cross-coupled product.
Palladium-catalyzed cross-coupling reactions are particularly susceptible to β-hydride elimination. acs.orgsioc-journal.cn To mitigate this, specialized ligands are often required to accelerate the rate of reductive elimination, making it faster than β-hydride elimination. acs.org For example, the development of biarylphosphine ligands has been crucial for the successful palladium-catalyzed Negishi coupling of secondary alkylzinc reagents with heteroaryl halides. acs.org Mechanistic studies have indicated that certain ligand features, like dimethylamino groups on the biaryl backbone, are critical for promoting reductive elimination over β-hydride elimination. acs.org
In contrast, copper-catalyzed systems often exhibit a lower propensity for β-hydride elimination. This difference in reactivity is a key advantage of using copper for certain transformations. The mechanism of copper-catalyzed cross-coupling is thought to differ from that of palladium, potentially avoiding the formation of intermediates that readily undergo β-hydride elimination. While detailed mechanistic comparisons directly involving this compound are specific, the general principles suggest that copper catalysis can offer a more favorable pathway for avoiding this common side reaction in sp³-carbon cross-couplings.
Iron-Catalyzed Acylations and Cross-Couplings
Iron, being an abundant, inexpensive, and environmentally benign metal, has emerged as an attractive catalyst for organic synthesis. mdpi.com Iron-catalyzed reactions provide a sustainable alternative to those relying on precious metals like palladium.
Iron(II) chloride (FeCl₂) has been shown to be an effective catalyst for the acylation of functionalized benzylzinc chlorides with a variety of acid chlorides. researchgate.netnih.govacs.orgorganic-chemistry.org These reactions proceed smoothly at room temperature (25 °C) over short reaction times (0.5–4 hours), leading to the formation of polyfunctionalized aryl benzyl ketones in good yields. nih.govacs.org The use of benzylzinc reagents is advantageous due to their tolerance of a wide range of functional groups and their ability to undergo transmetalation with various metal salts. researchgate.net
Beyond acylations, iron catalysts, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), also promote the cross-coupling of organomanganese reagents (which can be derived from organozinc precursors) with alkenyl halides. mdpi.com Mechanistic investigations using paramagnetic ¹H-NMR have pointed to the crucial role of tris-coordinated ate-iron(II) species in the catalytic cycle. mdpi.com Iron-catalyzed cross-dehydrogenative coupling (CDC) has also been developed as a powerful method for forming C-C bonds directly from C-H bonds, further highlighting the versatility of iron catalysis. mdpi.com
Table 2: Iron-Catalyzed Acylation of Benzylic Zinc Chlorides with Acid Chlorides Data synthesized from research by Benischke et al. uni-muenchen.de
| Entry | Benzylzinc Reagent | Acid Chloride | Product | Yield (%) | Time (h) |
|---|---|---|---|---|---|
| 1 | 4-MeOC₆H₄CH₂ZnCl | 4-MeOC₆H₄COCl | 4-MeOC₆H₄CH₂C(O)C₆H₄-4-OMe | 65 | 0.5 |
| 2 | 4-MeOC₆H₄CH₂ZnCl | PhCOCl | 4-MeOC₆H₄CH₂C(O)Ph | 71 | 0.5 |
| 3 | 4-NCC₆H₄CH₂ZnCl | 4-MeOC₆H₄COCl | 4-NCC₆H₄CH₂C(O)C₆H₄-4-OMe | 88 | 0.5 |
Rhodium-Catalyzed Stereoselective Substitution Reactions
Rhodium catalysis has become a powerful tool for stereoselective transformations, particularly in asymmetric allylic substitution reactions. researchgate.net These reactions are valuable for constructing carbon-carbon and carbon-heteroatom bonds with high levels of regio- and stereocontrol. researchgate.net
Recent advancements have demonstrated the utility of rhodium catalysis in the regio- and diastereoselective allylic substitution of allylic carbonates with benzylzinc reagents. researchgate.net Notably, these transformations can sometimes be achieved without the need for an external ligand, using a commercially available rhodium(III) chloride precatalyst. researchgate.net These reactions tolerate a range of electronically diverse benzylzinc nucleophiles and functionalized aliphatic allylic electrophiles. researchgate.net
The development of chiral ligands has been instrumental in the rise of rhodium-catalyzed asymmetric allylic substitution. researchgate.netmdpi.com These reactions often involve the formation of a rhodium-allyl intermediate, and the stereochemical outcome is dictated by the chiral ligand. researchgate.net For example, rhodium-catalyzed reactions have been developed for the synthesis of functionalized heterocyclic products bearing an all-carbon quaternary stereocenter through the asymmetric allylic alkylation of pyrazol-5-ones with internal alkynes. rsc.org While direct examples with this compound are specific, the established reactivity of benzylzinc reagents in these systems underscores their potential as nucleophiles in rhodium-catalyzed stereoselective processes. researchgate.net
Chemoselectivity and Stereoselectivity in Reactions Involving 3 Bromobenzylzinc Bromide
High Chemoselectivity in Carbon-Carbon Bond Formations
Organozinc reagents, such as 3-bromobenzylzinc bromide, are known for their moderate reactivity, which translates into excellent chemoselectivity compared to more reactive organometallic counterparts like organolithium or Grignard reagents. This allows for the precise formation of carbon-carbon bonds in the presence of sensitive functional groups.
A key advantage of this compound is its compatibility with a wide array of electrophilic functional groups. This tolerance minimizes the need for protecting group strategies, thereby streamlining synthetic routes. The reagent can participate in coupling reactions without disturbing functionalities such as esters, ketones, nitriles, and even some halides. wikipedia.orgnih.gov
Research has shown that Negishi cross-coupling reactions, which frequently employ organozinc halides, are tolerant of numerous groups including alkynes, cyanides (CN), esters (COOR), nitro groups (NO2), amines (NR2), and ethers (OR). orgsyn.org Specifically, benzylic zinc reagents have been successfully reacted with electrophiles containing other halogen atoms. For instance, the closely related 3-bromobenzylzinc chloride has been shown to react with 3,4-dichlorobenzaldehyde (B146584) in a highly chemoselective manner, adding exclusively to the aldehyde and leaving the two chloro substituents on the aromatic ring untouched, to produce the corresponding alcohol in 98% yield. uni-muenchen.de This highlights the reagent's ability to discriminate between different electrophilic sites.
Table 1: Functional Group Tolerance in Reactions with Benzylic Zinc Reagents This table is representative of the functional group tolerance of benzylic zinc reagents in standard coupling reactions.
| Electrophilic Partner Containing Group | Functional Group | Reaction Type | Result | Reference |
|---|---|---|---|---|
| 3,4-Dichlorobenzaldehyde | Aldehyde, Aryl Chloride | Carbonyl Addition | Tolerated | uni-muenchen.de |
| Various Aryl/Vinyl Halides | Ester (COOR) | Negishi Coupling | Tolerated | nih.gov |
| Various Aryl/Vinyl Halides | Boc-Amine (NHBoc) | Negishi Coupling | Tolerated | nih.gov |
| Various Pyridyl Halides | Nitrile (CN) | Negishi Coupling | Tolerated | orgsyn.org |
Regioselective Carbonyl Addition and Cross-Coupling Processes
Regioselectivity refers to the preference for a reaction to occur at one specific position over other possible positions. This compound exhibits predictable regioselectivity. In reactions with carbonyl compounds like aldehydes and ketones, it undergoes exclusive 1,2-addition to the carbonyl carbon, yielding secondary or tertiary alcohols upon workup. uni-muenchen.de
In the context of cross-coupling reactions with substrates bearing multiple electrophilic sites, the outcome is often dictated by the relative reactivity of those sites. For example, in Negishi couplings involving di- or polyhalogenated aromatic systems, the reaction can be directed to the most reactive halide. It is well-established that the order of reactivity for aryl halides is typically I > Br > Cl. orgsyn.org This allows for selective coupling at one position while leaving other, less reactive halogens intact for subsequent transformations. For instance, in couplings with dihalopyridines, selective reaction at a more reactive 2-halo position over a 3-halo position is commonly observed. orgsyn.org This principle allows this compound to be used in sequential cross-coupling strategies for the synthesis of complex, polysubstituted aromatic compounds.
Control of Stereochemistry in Synthetic Applications
Beyond controlling which groups react, this compound is instrumental in dictating the spatial orientation of the newly formed bonds, a critical aspect in the synthesis of pharmaceuticals and biologically active molecules.
Trisubstituted alkenes are common motifs in natural products, and their synthesis with defined stereochemistry (E/Z isomerism) is a significant challenge. This compound can be employed in stereospecific Negishi cross-coupling reactions with stereodefined alkenyl halides or related electrophiles to generate trisubstituted alkenes with high fidelity.
One powerful strategy involves the coupling of an organozinc reagent with a stereodefined (Z)-alkenyl boronate. For example, the Negishi coupling of various organozinc reagents with (Z)-2-bromo-1-propenylpinacolboronate proceeds with high stereoretention to produce (Z)-trisubstituted alkenylboronates. organic-chemistry.org this compound is a suitable partner in such reactions, allowing for the synthesis of the corresponding (Z)-alkene. Conversely, alternative nickel-catalyzed methods that couple benzyl (B1604629) chlorides with terminal olefins can be used to generate trans (E)-trisubstituted alkenes, providing access to the complementary stereoisomer. nih.gov
Table 2: Representative Stereoselective Methods for Trisubstituted Alkene Synthesis This table illustrates general methods applicable to organozinc reagents like this compound.
| Method | Electrophile | Stereochemical Outcome | Typical Stereoselectivity | Reference |
|---|---|---|---|---|
| Pd-Catalyzed Negishi Coupling | (Z)-Vinyl Boronate | (Z)-Alkene | >98% Z | organic-chemistry.org |
| Pd-Catalyzed Negishi Coupling | (E)-Vinyl Halide | (E)-Alkene | >99% E | nih.govnih.gov |
Diastereoselective Reactions with Chiral Imines and Other Substrates
The addition of organometallic reagents to chiral electrophiles, such as imines derived from chiral amines or aldehydes, is a cornerstone of asymmetric synthesis. Organozinc reagents, including this compound, are highly effective in this role, often affording products with excellent diastereoselectivity.
When reacted with chiral N-tert-butanesulfinyl imines, organozinc reagents typically add to the C=N bond with a high degree of facial selectivity, guided by the chiral sulfinyl group. ua.es This reaction often proceeds through a highly organized, six-membered Zimmerman-Traxler-type transition state, where the zinc atom coordinates to both the imine nitrogen and the sulfinyl oxygen. This rigid arrangement effectively shields one face of the imine, leading to preferential attack from the other side and resulting in high diastereomeric ratios (often >95:5). ua.esnih.gov This methodology provides a reliable route to valuable chiral amine building blocks.
A hallmark of the palladium-catalyzed Negishi cross-coupling reaction is its stereospecificity with respect to the geometry of alkenyl halides. wikipedia.orgnih.gov When this compound is coupled with either an (E)- or (Z)-alkenyl halide, the reaction proceeds with almost complete retention of the original double bond configuration in the product. nih.govnih.gov
The mechanism involves an oxidative addition of the alkenyl halide to the Pd(0) catalyst, which occurs with retention of stereochemistry. The subsequent transmetalation with the organozinc reagent and the final reductive elimination step also proceed with retention. nih.gov This high-fidelity transfer of stereochemical information is crucial for the synthesis of complex molecules where the geometry of a double bond is critical for its function or structure, such as in polyene natural products. While the choice of ligand on the palladium catalyst can sometimes influence the degree of retention, optimized conditions are available that ensure virtually complete stereoretention (>99%) for both E and Z isomers. nih.govnih.gov
Applications of 3 Bromobenzylzinc Bromide in Complex Molecule Synthesis
Synthesis of Polyfunctionalized Organic Molecules
The preparation of highly functionalized benzylic zinc chlorides, which share similar reactivity profiles with their bromide counterparts, highlights the broad applicability of these reagents. uni-muenchen.de The use of lithium chloride (LiCl) as an additive often facilitates the formation of these organozinc species and enhances their stability and reactivity in subsequent cross-coupling reactions. uni-muenchen.de This methodology enables the synthesis of complex molecules bearing sensitive functional groups, which would be incompatible with more reactive organometallic reagents like Grignard or organolithium compounds. uni-muenchen.de
Construction of Unsymmetrical Biaryls and Diarylmethanes
The synthesis of unsymmetrical biaryls and diarylmethanes represents a cornerstone of modern organic synthesis, with these structural motifs being prevalent in pharmaceuticals, agrochemicals, and materials science. nih.govorganic-chemistry.org 3-Bromobenzylzinc bromide serves as an effective nucleophilic partner in palladium- or nickel-catalyzed cross-coupling reactions, such as the Negishi coupling, to construct these valuable structures.
The coupling of benzylic zinc reagents with various aryl halides provides a direct and efficient route to diarylmethanes. Research has demonstrated the successful coupling of functionalized benzylic zinc chlorides with a range of aromatic bromides, achieving high yields of the desired diarylmethane products. uni-muenchen.de This method's robustness is showcased by its tolerance of various functional groups, including esters, nitriles, and ketones, on both the benzylic zinc reagent and the aromatic coupling partner. uni-muenchen.de
For the synthesis of unsymmetrical biaryls, while not a direct application of the benzyl (B1604629) moiety of this specific reagent, the bromine atom on the aromatic ring of this compound can be utilized in subsequent cross-coupling reactions. After the initial introduction of the 3-bromobenzyl group into a molecule, the aryl bromide functionality can then participate in a Suzuki or other palladium-catalyzed cross-coupling reaction with an arylboronic acid to form a biaryl linkage. organic-chemistry.orgsandiego.edu This two-step sequence allows for the controlled and regioselective construction of complex, unsymmetrical biaryl-containing diarylmethanes.
| Coupling Partners | Catalyst System | Product Type | Reference |
| Benzylic Zinc Chloride & Aromatic Bromide | Pd(OAc)₂ / PEPPSI-IPr | Diarylmethane | uni-muenchen.de |
| Aryl Halide & Arylboronic Acid | Palladium(0) catalyst | Unsymmetrical Biaryl | sandiego.edu |
Preparation of Functionalized Ketones and Diketones
This compound is a key reagent for the synthesis of functionalized ketones through its reaction with acyl chlorides. This reaction, typically catalyzed by palladium or copper, provides a straightforward and high-yielding method for the formation of a new carbon-carbon bond between the benzylic carbon and the acyl group. The functional group compatibility of the organozinc reagent allows for the presence of various substituents on both the benzyl moiety and the acyl chloride. mdpi.com
The synthesis of diketones can also be envisaged using this compound. One potential strategy involves the reaction of the organozinc reagent with a substrate already containing a ketone functionality, such as a keto-acyl chloride. Alternatively, a diacyl chloride could be employed to introduce two ketone functionalities, although this may lead to mixtures of products. A more controlled approach would involve a stepwise synthesis, where a functionalized ketone is first prepared and then subjected to a second acylation reaction at a different position. The reactivity of organozinc reagents can be finely tuned to achieve the desired outcome. mdpi.com
| Reactants | Product | Key Features |
| This compound + Acyl chloride | Functionalized Ketone | High yield, good functional group tolerance |
| This compound + Diacyl chloride / Keto-acyl chloride | Diketone | Potential for one-pot synthesis, requires controlled conditions |
Synthesis of Nitrogen and Oxygen Heterocycles
The incorporation of the 3-bromobenzyl group into heterocyclic frameworks is of significant interest in medicinal chemistry, as this moiety can impart favorable pharmacological properties. This compound can be utilized in the synthesis of both nitrogen and oxygen heterocycles through various synthetic strategies. thieme.denih.gov
For the synthesis of nitrogen heterocycles, the reagent can be coupled with halogenated heterocycles, such as bromopyridines, in a Negishi-type cross-coupling reaction. mdpi.com This allows for the direct attachment of the 3-bromobenzyl group to the heterocyclic core. Furthermore, the resulting product can undergo subsequent intramolecular cyclization reactions, utilizing the bromine atom on the benzyl ring, to construct fused heterocyclic systems. For instance, a subsequent N-arylation could lead to the formation of a tricyclic structure. organic-chemistry.org
In the realm of oxygen heterocycles, this compound can react with lactones or other cyclic ethers bearing a suitable leaving group to introduce the benzyl substituent. pku.edu.cn Another approach involves the reaction of the organozinc reagent with an α,β-unsaturated ketone or ester, followed by an intramolecular cyclization to form oxygen-containing rings like dihydrofurans or dihydropyrans. The synthesis of indenes through the nickel-catalyzed carboannulation of o-bromobenzyl zinc bromide with alkynes also provides a pathway to carbocyclic structures that can be precursors to oxygen-containing heterocycles. organic-chemistry.orgorganic-chemistry.org
| Heterocycle Type | Synthetic Strategy | Example | Reference |
| Nitrogen Heterocycles | Negishi coupling with halo-heterocycles | Coupling with bromopyridine | mdpi.com |
| Oxygen Heterocycles | Reaction with lactones or α,β-unsaturated systems | Synthesis of dihydrofurans | pku.edu.cn |
| Carbocycles (precursors) | Nickel-catalyzed carboannulation | Synthesis of indenes | organic-chemistry.orgorganic-chemistry.org |
Introduction of Three-Dimensional Molecular Diversity via Benzylic Functionalization
The introduction of three-dimensional (3D) character into flat, aromatic molecules is a crucial strategy in modern drug discovery to improve physicochemical properties and biological activity. This compound serves as an excellent tool for achieving this goal through benzylic functionalization. By reacting with various electrophiles, it allows for the creation of a stereocenter at the benzylic position, thereby increasing the molecule's 3D complexity.
The addition of this compound to aldehydes and ketones, for instance, generates secondary and tertiary alcohols, respectively, with a new chiral center at the benzylic carbon. nih.gov Furthermore, enantioselective additions can be achieved through the use of chiral catalysts, providing access to enantioenriched products. This is particularly valuable in the synthesis of biologically active compounds where specific stereoisomers are often responsible for the desired therapeutic effect. The ability to generate and control stereochemistry at the benzylic position is a powerful feature of using this compound in the synthesis of complex, three-dimensional molecules. mdpi.com
Integration into Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful approach in medicinal chemistry that involves the modification of a complex, drug-like molecule in the final steps of a synthesis. nih.govresearchgate.net This strategy allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies without the need to re-synthesize the core scaffold from scratch. This compound is well-suited for LSF due to its functional group tolerance and predictable reactivity.
In an LSF approach, a complex molecule containing a suitable electrophilic handle, such as an aryl halide, can be coupled with this compound to introduce the 3-bromobenzyl moiety. chemrxiv.org The mild reaction conditions typically employed for Negishi couplings are often compatible with the sensitive functional groups present in advanced drug intermediates. The bromine atom on the introduced benzyl group can then serve as a handle for further diversification, allowing for a second round of LSF. This dual reactivity makes this compound a highly versatile building block for exploring chemical space around a lead compound. chemrxiv.org
Computational Chemistry and Theoretical Studies on 3 Bromobenzylzinc Bromide Reactivity
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organometallic reactions due to its favorable balance of accuracy and computational cost. researchgate.netimperial.ac.uk DFT methods are widely used to calculate the electronic structure and energies of molecules, which in turn allows for the prediction of various chemical properties and reaction behaviors. wikipedia.org In the context of 3-bromobenzylzinc bromide, while direct computational studies are not abundant, extensive DFT research on related benzylzinc halides and organozinc reagents in cross-coupling reactions provides a robust framework for understanding its reactivity. acs.orgacs.orgresearchgate.net
A significant application of DFT is the prediction of reaction outcomes by calculating the energetic profiles of possible reaction pathways. rsc.org By computing the Gibbs free energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. acs.org This surface reveals the most likely reaction pathway by identifying the route with the lowest energy barriers. fossee.in
For instance, in Negishi cross-coupling reactions involving benzylzinc reagents, DFT calculations can predict whether the desired cross-coupled product is thermodynamically favored over side-products like homocoupled dimers. wikipedia.org The calculations involve modeling the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. researchgate.net The exothermicity of a reaction step is a strong indicator of its thermodynamic feasibility. Studies on similar systems show that the insertion of molecules like SO2 into the Zn-C bond is highly exothermic, a finding confirmed by DFT calculations. icm.edu.plrsc.org
Recent advances in computational methods have even made it possible to achieve nearly quantitative agreement between DFT-predicted product concentrations and experimental yields by building detailed kinetic models from the computed Gibbs energy profiles. rsc.org This predictive power is invaluable for optimizing reaction conditions and guiding synthetic efforts.
Table 1: Hypothetical DFT-Calculated Reaction Energies for Key Steps in a Negishi Coupling
| Reaction Step | Reactants | Products | Calculated ΔG (kcal/mol) | Feasibility |
|---|---|---|---|---|
| Oxidative Addition | Pd(0)L₂ + Ar-X | Ar-Pd(II)(L)₂-X | -15.2 | Favorable |
| Transmetalation | Ar-Pd(II)(L)₂-X + R-ZnBr | Ar-Pd(II)(L)₂-R + ZnXBr | -5.8 | Favorable |
| Reductive Elimination | Ar-Pd(II)(L)₂-R | Ar-R + Pd(0)L₂ | -25.0 | Highly Favorable |
Note: This table is illustrative, based on typical values from DFT studies on palladium-catalyzed cross-coupling reactions. The actual values for this compound would require specific calculations.
DFT is instrumental in locating and characterizing the geometry of transition states (TS), which are the highest energy points along a reaction coordinate. chemrxiv.orgfossee.in The energy difference between the reactants and the transition state is the activation energy (Ea or ΔG‡), a critical parameter that governs the reaction rate. nih.gov A lower activation energy corresponds to a faster reaction. fossee.in
Computational studies on organozinc reactions have successfully identified transition state structures for various elementary steps. For example, in the Simmons-Smith reaction, DFT calculations identified an energetically favorable concerted one-step mechanism. rsc.org In studies of Ni-catalyzed Negishi couplings, the iodine transfer step was identified as the rate-determining step based on calculated free energy profiles. acs.org The geometries of these transition states provide deep insights; for example, they can show which atoms are involved in bond-making and bond-breaking processes and reveal the specific orientations required for the reaction to proceed. fossee.in
The analysis of imaginary frequencies in the calculated vibrational spectra is used to confirm that a computed structure is indeed a true transition state. nih.gov This rigorous approach allows chemists to understand why certain reactions are fast while others are slow and why some require elevated temperatures to overcome high activation barriers. fossee.in
The reaction environment, including the solvent and the specific nature of the substrates, can dramatically influence the reactivity of organozinc compounds. researchgate.net DFT calculations can model these effects to provide a more accurate picture of the reaction in solution. Solvent effects are typically incorporated using either implicit (continuum) or explicit solvent models. researchgate.netmdpi.com
Ab initio molecular dynamics simulations and DFT studies have shown that the structure and solvation state of organozinc reagents in solvents like tetrahydrofuran (B95107) (THF) are complex, with various solvated species existing in equilibrium. chemrxiv.orgchemrxiv.org These different solvation states can exhibit different reactivities, and understanding their interplay is key to rationalizing solvent effects. nih.gov For example, computational studies have highlighted that explicit solvent molecules can be crucial for accurately describing transmetalation steps. researchgate.net
Substrate effects are also readily studied using DFT. For this compound, the position of the bromine atom on the benzene (B151609) ring is a key structural feature. Computational models can quantify the steric hindrance introduced by this meta-substituent, which can affect its ability to approach a catalytic center compared to its ortho- or para-substituted analogs. Similarly, the electronic effects of the bromine substituent can be analyzed to understand its influence on the reactivity of the benzylic carbon-zinc bond. aps.org
Mechanistic Insights Derived from Computational Modeling
Computational modeling serves as a powerful tool for piecing together the step-by-step mechanism of complex catalytic reactions. researchgate.net For reactions like the Negishi coupling, which involves multiple intermediates and elementary steps, computational chemistry is often essential to fully characterize the mechanism, as many intermediates are too short-lived to be detected experimentally. researchgate.net
DFT studies on nickel- and palladium-catalyzed cross-coupling reactions have provided detailed mechanistic scenarios. acs.orgacs.org A typical catalytic cycle for a Negishi coupling involves:
Oxidative Addition : The active Pd(0) or Ni(0) catalyst adds to an organic halide.
Transmetalation : The organic group from the organozinc reagent (e.g., the 3-bromobenzyl group) is transferred to the metal center, displacing the halide.
Reductive Elimination : The two organic groups on the metal center couple and are eliminated, forming the new carbon-carbon bond and regenerating the active catalyst. wikipedia.org
Computational modeling helps to clarify the finer details of this cycle. For example, studies have investigated the feasibility of alternative catalytic cycles, such as those involving different oxidation states of the metal (e.g., Ni(I)/Ni(III)). acs.orgnih.gov DFT calculations can also shed light on the role of additives, such as lithium salts, which are often present in organozinc preparations and can influence reaction rates and intermediates. uni-muenchen.de Furthermore, computational insights can explain side reactions, such as the formation of homocoupling products. wikipedia.org
Computational Approaches to Regio- and Stereoselectivity
Many reactions involving organozinc reagents can lead to multiple isomers (regio- or stereoisomers). Predicting and explaining the observed selectivity is a major challenge where computational chemistry excels. researchgate.net
Regioselectivity , the preference for reaction at one position over another, can be rationalized by comparing the activation energies of the transition states leading to the different products. nih.gov For an unsymmetrical reagent like this compound reacting with an unsymmetrical partner, DFT can be used to calculate the energy barriers for forming each possible constitutional isomer. The pathway with the lower activation barrier will be the dominant one, thus predicting the major regioisomer. rsc.org Studies on the addition of allylic zinc halides to other molecules have successfully used DFT calculations to rationalize the unusually high regioselectivity observed in those reactions. researchgate.net The steric bulk of the meta-bromo substituent in this compound would likely be a key factor in computational models predicting its regioselective behavior in cross-coupling reactions.
Stereoselectivity , the preference for the formation of one stereoisomer over another, is also amenable to computational study. In asymmetric catalysis, DFT is used to model the interaction between the substrate, the reagent, and the chiral catalyst. acs.org By calculating the energies of the diastereomeric transition states, the enantiomeric excess (ee) or diastereomeric excess (de) of a reaction can be predicted. nih.gov For example, computational studies on the allylation of aldehydes with organozinc reagents have elucidated the origins of stereoselectivity by analyzing the transition state assemblies, revealing that a dinuclear zinc species is the most likely active catalyst. acs.org These models allow researchers to understand how a catalyst transmits chiral information to the product. nih.govnih.gov
Table 2: Example of Computational Prediction of Regioselectivity
| Reaction Pathway | Product Isomer | Calculated ΔG‡ (kcal/mol) | Predicted Product Ratio |
|---|---|---|---|
| Pathway A | Regioisomer 1 | 21.7 | 95 : 5 |
| Pathway B | Regioisomer 2 | 23.5 |
Note: This table is a representative example based on DFT studies predicting regioselectivity by comparing activation barriers of competing pathways. nih.govacs.org
Advanced Methodological Developments and Future Research Directions
Continuous Flow Synthesis of Organozinc Reagents and Their Downstream Reactions
The synthesis of organozinc reagents, including 3-bromobenzylzinc bromide, has been significantly advanced by the adoption of continuous flow chemistry. This methodology offers a safer, more efficient, and scalable alternative to traditional batch processes for preparing these often unstable and sensitive reagents. acs.orgacs.org In a typical flow setup, a solution of the corresponding organic halide, such as 3-bromobenzyl bromide, is passed through a heated column packed with zinc metal. researchgate.net This process allows for the on-demand generation of the organozinc reagent, which can be immediately used in subsequent reactions, a concept known as "telescoping". nih.govresearchgate.net
The ability to directly couple the generation of the organozinc reagent with a downstream process is a key advantage of flow chemistry. For instance, the freshly synthesized this compound can be directly introduced into a second reactor for a variety of transformations. A prominent application is the Negishi cross-coupling reaction, where the organozinc reagent is reacted with an aryl or vinyl halide in the presence of a palladium or nickel catalyst to form a new carbon-carbon bond. nih.govresearchgate.net This integrated approach minimizes the handling of potentially pyrophoric organometallic intermediates and allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity of the final product.
Recent developments have expanded the scope of organic halides that can be used in flow synthesis, including not only benzylic bromides but also aryl and alkyl halides. nih.gov The in-situ formation of Grignard reagents in the presence of zinc salts under flow conditions has further broadened the accessibility of various organozinc compounds. researchgate.netresearchgate.net This on-demand synthesis circumvents the limitations of batch production, such as exothermicity and the labor-intensive preparation of organozinc reagents. acs.orgacs.org
Development of Novel Catalytic Systems for Benzylic Zinc Chemistry
The utility of this compound in organic synthesis is intrinsically linked to the development of efficient catalytic systems for its subsequent reactions, most notably the Negishi cross-coupling. While palladium-based catalysts have been the cornerstone of these transformations, significant research has been directed towards developing novel catalytic systems based on more abundant and less expensive metals, as well as improving the efficiency of existing palladium catalysts.
Traditionally, palladium(0) complexes with phosphine (B1218219) ligands such as triphenylphosphine (B44618) have been employed. nih.gov However, modern research has introduced more sophisticated ligands, like biarylphosphines (e.g., S-Phos), which have shown enhanced activity and broader substrate scope, even enabling couplings with substrates bearing acidic protons. researchgate.net Nickel-based catalysts have also emerged as a powerful alternative. Catalyst systems such as nickel(II) acetylacetonate (B107027) (Ni(acac)₂) in combination with triphenylphosphine have been shown to effectively catalyze the cross-coupling of benzylic zinc reagents with a variety of aromatic bromides, chlorides, and even tosylates. researchgate.net
More recently, first-row transition metals like cobalt and iron have gained attention as sustainable alternatives to precious metals. Cobalt-based catalysts, for example, a system comprising cobalt(II) chloride and isoquinoline, have been successfully used for the cross-coupling of benzylic zinc reagents with aryl and heteroaryl halides. academie-sciences.frwikipedia.org These cobalt-catalyzed reactions often proceed under mild conditions and tolerate a wide range of functional groups. wikipedia.org Iron-catalyzed cross-couplings have also been explored, offering a green and cost-effective option for certain applications. researchgate.net The development of these novel catalytic systems is crucial for expanding the synthetic utility of benzylic zinc reagents like this compound, making these transformations more economical and environmentally friendly.
Structural Elucidation of Organozinc Reagents in Solution and Solid State
The reactivity and stability of this compound are fundamentally governed by its structure, which can be complex and dynamic, particularly in solution. Organozinc halides exist in a dynamic equilibrium known as the Schlenk equilibrium. This equilibrium involves the disproportionation of the organozinc halide (RZnX) into a diorganozinc species (R₂Zn) and a zinc dihalide (ZnX₂). nih.gov
The position of this equilibrium is highly dependent on the solvent, the nature of the organic group (R), the halide (X), and the presence of additives such as lithium chloride. acs.org In coordinating solvents like tetrahydrofuran (B95107) (THF), the zinc center is typically coordinated by solvent molecules. The addition of salts like lithium chloride can lead to the formation of more soluble and often more reactive "ate" complexes, such as [RZnX₂]⁻Li⁺. acs.org
Elucidating the precise structure of these species in solution is challenging and often requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful tool for studying the Schlenk equilibrium, as the chemical shifts of the carbon atoms attached to zinc are sensitive to the coordination environment. nih.gov Mass spectrometry has also been employed to identify the various organozinc species present in solution, although it preferentially detects charged species. acs.org
Exploration of Tandem Reaction Sequences Involving this compound
A significant area of development in modern organic synthesis is the design of tandem, or domino, reactions. These sequences involve multiple bond-forming events occurring in a single pot without the isolation of intermediates, leading to a rapid increase in molecular complexity. The in-situ generation of this compound makes it an ideal candidate for incorporation into such tandem reaction sequences.
The Barbier reaction, a one-pot synthesis where the organometallic reagent is generated in the presence of the electrophile, is a classic example of this concept. acs.org This principle can be extended to more complex transformations. For instance, this compound can be generated in situ from 3-bromobenzyl bromide and zinc, and then immediately participate in a palladium-catalyzed Negishi cross-coupling with an aryl halide, all in the same reaction vessel. nih.gov
Furthermore, the exploration of multicomponent reactions involving organozinc reagents is a promising avenue for future research. In a multicomponent reaction, three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. The organometallic Mannich reaction, for example, involves the coupling of an aldehyde, an amine, and an organometallic reagent. nih.gov The in-situ generated this compound could serve as the nucleophilic component in such a reaction, allowing for the rapid assembly of complex amine structures. The development of tandem sequences that begin with the formation of this compound and proceed through several subsequent bond-forming steps holds great potential for streamlining the synthesis of complex organic molecules.
Investigation of Radical Pathways in Organozinc-Mediated Transformations
While many reactions involving organozinc reagents are depicted as proceeding through polar, two-electron mechanisms, there is growing evidence that radical pathways, often involving single-electron transfer (SET), can play a significant role. The investigation of these radical pathways in transformations mediated by this compound is a key area for future research to gain a deeper mechanistic understanding and potentially unlock new reactivity.
In the context of Negishi cross-coupling reactions, particularly with nickel and cobalt catalysts, radical intermediates are often proposed. The catalytic cycle may involve the formation of a benzylic radical from the benzylzinc reagent. The stability of the benzyl (B1604629) radical makes this a plausible pathway. Mechanistic studies often employ "radical clock" experiments to probe for the existence of radical intermediates. A radical clock is a molecule that undergoes a characteristic and rapid unimolecular reaction if it exists as a radical. The observation of products from this rearrangement provides strong evidence for a radical mechanism. For example, a cyclopropylmethyl radical will rapidly rearrange to a homoallylic radical.
Computational studies are also instrumental in delineating the energetic profiles of polar versus radical pathways. These studies can help to predict whether a given reaction is likely to proceed through a two-electron pathway or a radical-based mechanism. Understanding the potential for radical involvement is not only of academic interest but also has practical implications. It can explain unexpected side products and guide the design of new reactions that harness the unique reactivity of radical intermediates. The interplay between polar and radical pathways in the chemistry of this compound is a fertile ground for future mechanistic investigations.
Q & A
Q. What are the optimal synthetic routes for preparing 3-bromobenzylzinc bromide, and how can reaction conditions be standardized for reproducibility?
Methodological Answer: The synthesis typically involves transmetallation between 3-bromobenzylmagnesium bromide and zinc bromide (ZnBr₂). Key steps include:
- Using anhydrous ZnBr₂ (1.0 M in THF) under inert atmosphere to avoid hydrolysis .
- Maintaining temperatures between 0–5°C during reagent addition to suppress side reactions (e.g., Wurtz coupling) .
- Confirming reagent purity via GC-MS (e.g., NIST-standardized protocols) to ensure minimal contamination .
- Standardizing stoichiometric ratios (e.g., 1:1 molar ratio of Grignard reagent to ZnBr₂) and reaction times (typically 2–4 hours) for reproducibility .
Q. How should this compound be handled and stored to maintain stability in laboratory settings?
Methodological Answer:
- Storage: Store at 0–6°C in flame-sealed ampules under argon to prevent oxidative degradation .
- Handling: Use Schlenk-line techniques or gloveboxes to avoid moisture/oxygen exposure. Quench residues with isopropanol followed by aqueous NH₄Cl to neutralize reactive intermediates .
- Stability Monitoring: Regularly analyze aliquots via NMR (¹H/¹³C) to detect decomposition products (e.g., benzyl alcohol derivatives) .
Q. What analytical techniques are most reliable for characterizing this compound and verifying its purity?
Methodological Answer:
- GC-MS: Use NIST-validated libraries to confirm molecular ion peaks (e.g., m/z 249.93 for 3-bromobenzyl bromide precursor) and detect impurities .
- NMR Spectroscopy: ¹H NMR in deuterated THF can resolve Zn-C coupling patterns (δ 2.5–3.5 ppm for benzyl protons) .
- Elemental Analysis: Quantify Zn and Br content via ICP-MS to validate stoichiometry .
Advanced Research Questions
Q. How can experimental design address contradictions in bromide ion concentration measurements during cross-coupling reactions involving this compound?
Methodological Answer: Discrepancies in bromide quantification (e.g., via ion chromatography) may arise from:
- Methodology Differences: Compare results from capillary electrophoresis (optimized for chloride/bromide resolution) and ICP-MS to identify systematic errors .
- Matrix Effects: Use internal standards (e.g., ²H-labeled analogs) to correct for ion suppression in complex reaction mixtures .
- Statistical Optimization: Apply multivariate analysis (e.g., DOE) to isolate variables affecting bromide release, such as solvent polarity or catalyst loading .
Q. What strategies mitigate competing side reactions (e.g., homocoupling) in Negishi couplings using this compound?
Methodological Answer:
- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to optimize transmetallation efficiency and suppress β-hydride elimination .
- Additive Engineering: Introduce Lewis acids (e.g., MgBr₂) to stabilize the organozinc intermediate and reduce radical-mediated pathways .
- Kinetic Profiling: Use in situ FTIR or Raman spectroscopy to monitor reaction progress and adjust temperature/pH dynamically .
Q. How can the degradation pathways of this compound be systematically studied to improve synthetic yield?
Methodological Answer:
- Accelerated Stability Testing: Expose the compound to controlled stressors (heat, humidity, light) and analyze degradation products via LC-MS .
- Computational Modeling: Use DFT calculations to predict bond dissociation energies (e.g., Zn-C vs. C-Br) and identify vulnerable sites .
- Isotopic Labeling: Track degradation using ⁸¹Br-labeled analogs to elucidate mechanistic pathways (e.g., hydrolysis vs. radical cleavage) .
Q. What are the critical considerations for scaling up this compound synthesis while maintaining safety and efficiency?
Methodological Answer:
- Process Safety: Conduct calorimetry studies to assess exothermic risks during large-scale ZnBr₂ addition .
- Solvent Selection: Optimize THF/ether ratios to balance solubility and flammability risks .
- Quality Control: Implement real-time PAT (Process Analytical Technology) tools, such as inline NMR, to monitor reaction progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
